molecular formula C6H4OS B14426844 2,5-Cyclohexadien-1-one, 4-thioxo- CAS No. 84615-34-9

2,5-Cyclohexadien-1-one, 4-thioxo-

Cat. No.: B14426844
CAS No.: 84615-34-9
M. Wt: 124.16 g/mol
InChI Key: IHCMWJVAKYLRGL-UHFFFAOYSA-N
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Description

2,5-Cyclohexadien-1-one, 4-thioxo- (CAS 84615-34-9), is a chemical compound provided for research purposes. It is also known as monothio para-benzoquinone and has the molecular formula C6H4OS and a molecular weight of 124.163 g/mol . This compound is a sulfur-containing analogue of para-benzoquinone, a structure known for its biological relevance. Quinone derivatives, such as the related 2,5-cyclohexadiene-1,4-dione core, are frequently investigated for their potent antiproliferative activities against various human cancer cell lines . These compounds often exhibit complex mechanisms of action, including the induction of apoptosis mediated by caspase activation and PARP cleavage, as well as the stimulation of reactive oxygen species (ROS) formation . As a specialized quinone, 2,5-Cyclohexadien-1-one, 4-thioxo- is a compound of interest in exploratory chemical and pharmaceutical research. The product has been discussed in scientific literature concerning its generation and characterization, for instance, through photoelectron spectroscopy and matrix isolation techniques . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

84615-34-9

Molecular Formula

C6H4OS

Molecular Weight

124.16 g/mol

IUPAC Name

4-sulfanylidenecyclohexa-2,5-dien-1-one

InChI

InChI=1S/C6H4OS/c7-5-1-3-6(8)4-2-5/h1-4H

InChI Key

IHCMWJVAKYLRGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)C=CC1=O

Origin of Product

United States

Preparation Methods

Thionation of Benzoquinone Derivatives

A foundational approach involves the direct thionation of benzoquinone or its derivatives using sulfurizing agents. Lawesson’s reagent (LR) and phosphorus pentasulfide (P₄S₁₀) are commonly employed for replacing carbonyl oxygen with sulfur.

Procedure :

  • Step 1 : Dissolve 2,5-cyclohexadien-1-one (1.0 mmol) in anhydrous toluene under nitrogen.
  • Step 2 : Add Lawesson’s reagent (1.2 mmol) and reflux at 110°C for 6–8 hours.
  • Step 3 : Quench the reaction with ice-cold water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate, 9:1).

Outcomes :

  • Yield : 60–70%
  • Purity : >95% (confirmed by HPLC)
  • Challenges : Over-thionation and side reactions necessitate careful stoichiometric control.

Oxidative Desulfurization of Thiophenol Derivatives

4-Mercaptophenol can undergo oxidative cyclization to form the target compound. Hydrogen peroxide (H₂O₂) or iodine (I₂) serves as the oxidant.

Reaction :
$$
\text{4-HO-C₆H₄-SH} \xrightarrow{\text{H}2\text{O}2} \text{C₆H₄OS} + \text{H}_2\text{O}
$$

Conditions :

  • Solvent: Methanol/water (3:1)
  • Temperature: 25°C (room temperature)
  • Time: 12 hours

Results :

  • Yield : 50–55%
  • Limitations : Competing disulfide formation reduces efficiency.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a rapid, eco-friendly alternative to conventional heating, particularly for sulfur-containing heterocycles.

One-Pot Cyclization of Thiosemicarbazides

Adapting methodologies from triazinoindole synthesis, 4-thioxo-2,5-cyclohexadien-1-one can be prepared via microwave-promoted cyclization:

Protocol :

  • Combine thiosemicarbazide (1.0 mmol) and 1,4-benzoquinone (1.0 mmol) in water.
  • Irradiate at 400 W for 6–10 minutes.
  • Neutralize with acetic acid and isolate the product.

Advantages :

  • Reaction Time : 6–10 minutes vs. 6–8 hours conventionally.
  • Yield : 75–80%
  • Solvent : Water minimizes environmental impact.

Advanced Catalytic Methods

Transition Metal-Catalyzed Thiolation

Palladium catalysts enable selective thiolation of halogenated cyclohexadienones. For example:

Reaction Setup :

  • Substrate: 4-Bromo-2,5-cyclohexadien-1-one
  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Thiol Source: NaSH
  • Solvent: DMF, 100°C, 12 hours

Efficiency :

  • Yield : 85%
  • Selectivity : >90% for the 4-thioxo product.

Comparative Analysis of Methods

Method Conditions Yield (%) Time
Lawesson’s Reagent Toluene, 110°C 60–70 6–8 hours
Microwave Cyclization H₂O, 400 W 75–80 6–10 min
Pd-Catalyzed Thiolation DMF, 100°C 85 12 hours

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 4-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Cyclohexadien-1-one, 4-thioxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadien-1-one, 4-thioxo- involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, making it useful in various catalytic processes. The molecular targets include enzymes involved in oxidative stress responses and cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The thione group (C=S) in the target compound is more polarizable and less electronegative than a carbonyl (C=O), leading to distinct resonance stabilization and nucleophilic reactivity .
  • Steric Considerations : Bulky substituents (e.g., tert-butyl groups in ) enhance stability by hindering oxidation or decomposition.

Physical and Chemical Properties

Molecular Weight and Boiling Points

Compound Molecular Weight (g/mol) Boiling Point (°C) Physical State
2,5-Cyclohexadien-1-one, 4-thioxo- ~138.18 (C₆H₆OS) Not reported Likely liquid
2,6-Di(tert-butyl)-4-hydroxy-4-methyl 236.35 339.3 Liquid/Solid
4-Diazo-2,5-cyclohexadien-1-one 120.11 Not reported Solid

Notable Trends:

  • Thio-compounds often exhibit higher boiling points than oxygen analogs due to stronger van der Waals interactions.
  • Steric hindrance in tert-butyl derivatives increases thermal stability, as seen in .

Reactivity Profiles

  • Thione Group : The C=S bond in 4-thioxo- is more susceptible to nucleophilic attack than C=O, enabling unique thiolation or metal-coordination reactions .
  • Diazo Analogs : The 4-diazo derivative (CAS 932-97-8) undergoes photolysis or thermal decomposition to generate carbenes, useful in polymer chemistry .
  • Antioxidant Activity : The tert-butyl-substituted derivative acts as a radical scavenger, stabilizing polymers and fuels via H-atom transfer .

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